molecular formula C19H20BrNO B2446794 N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide CAS No. 1024135-49-6

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide

Cat. No. B2446794
CAS RN: 1024135-49-6
M. Wt: 358.279
InChI Key: SXTQZZFBAPILPX-UHFFFAOYSA-N
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Description

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is a chemical compound with the molecular formula C19H20BrNO and a molecular weight of 358.279 . It is used for research and development purposes .


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not provided in the search results. This compound is likely used as a starting material or intermediate in various chemical reactions, given its use in research and development .

Scientific Research Applications

Conformational Analysis in Peptide Research

Research on the stable conformations of formamide and its derivatives, including the likes of N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide, contributes to our understanding of peptide structures. The EPEN/2-model, developed for peptide investigation, has shown that calculated stable conformations of such compounds align with experimental results in nonpolar solvents (Walther, 1987).

Catalysis and Ligand-Controlled Reactions

In the field of catalysis, studies have shown that ligands can control selective reactions involving formamides. For example, different ligands can switch between N-formylation and N-methylation in reactions with CO2 and phenylsilane, demonstrating the versatility of formamide derivatives in synthetic chemistry (Li et al., 2018).

Biochemical and Pharmaceutical Research

Formamide derivatives are significant in biochemical research, particularly in the study of metabolic pathways and the formation of various metabolites. The metabolic disposition of related formamide compounds in organisms like rats has been extensively studied, providing insights into biochemical conjugation processes and metabolic transformations (Mutlib et al., 1990).

Green Chemistry Applications

Research in green chemistry has explored the use of formamide derivatives as environmentally friendly solvents. For instance, N-formylmorpholine, a derivative of formamide, has been synthesized and evaluated as a green solvent for the synthesis of organic compounds. Its unique structure and compatibility with various substances make it an attractive option in sustainable chemistry practices (Ghasemi, 2018).

Crystallographic Studies

Crystallographic studies of formamide derivatives, such as this compound, provide crucial insights into molecular structure and stability. Analyzing the crystal packing and molecular interactions through techniques like Hirshfeld surface analysis helps in understanding the physical and chemical properties of these compounds (Malek et al., 2020).

Safety and Hazards

N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide is classified as acutely toxic via inhalation, dermal contact, and ingestion . It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled . Safety precautions include avoiding breathing dust/fume/gas/mist/vapours/spray, not eating, drinking or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and storing in a dry place in a closed container .

Future Directions

The future directions of research involving N-((3-Bromophenyl)methyl)(phenylcyclopentyl)formamide are not specified in the search results. Given its use in research and development , it is likely that future studies will continue to explore its properties, potential applications, and safety considerations.

properties

IUPAC Name

N-[(3-bromophenyl)methyl]-1-phenylcyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrNO/c20-17-10-6-7-15(13-17)14-21-18(22)19(11-4-5-12-19)16-8-2-1-3-9-16/h1-3,6-10,13H,4-5,11-12,14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTQZZFBAPILPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=CC=C2)C(=O)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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